Regioisomeric Carboxamide Position: 3-Carboxamide vs. 2-Carboxamide Functional Activity Divergence in In Vivo Models
The position of the carboxamide attachment on the benzofuran ring (C-3 vs. C-2) produces a complete divergence in biological activity profile. Benzofuran-2-carboxamides bearing N-(acetylphenyl) substitution (compounds 3a-3d and 4a'-4c') demonstrated in vivo antihyperlipidemic activity: compound 3b significantly reduced plasma triglyceride levels at 15 mg/kg (p < 0.0001) and compound 4c' significantly reduced TG (p < 0.05) after 12 and 24 h compared to the normal control group in Triton WR-1339-induced hyperlipidemic rats, with bezafibrate as the reference standard . In contrast, the 3-carboxamide scaffold, as exemplified by TAM16 (a 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxamide), demonstrated robust in vivo antitubercular efficacy in murine models through Pks13 inhibition (IC50 = 0.32 μM) rather than lipid-lowering activity . The compound N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, bearing the 3-carboxamide configuration, is structurally aligned with the PDE4/TNF and Pks13 inhibition pathways rather than the antihyperlipidemic pathway of the 2-carboxamide regioisomers .
| Evidence Dimension | In vivo biological activity profile by carboxamide position |
|---|---|
| Target Compound Data | N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide: No published in vivo data available; structurally aligned with 3-carboxamide class (PDE4/TNF inhibition, Pks13 inhibition pathways) |
| Comparator Or Baseline | N-(acetylphenyl)-1-benzofuran-2-carboxamide (compound 4c'): Significant TG reduction at 15 mg/kg (p < 0.05 vs. control) in Triton WR-1339 hyperlipidemic rat model; HDL-C increase (p < 0.05) |
| Quantified Difference | Complete pathway divergence: 2-carboxamide → antihyperlipidemic activity; 3-carboxamide → PDE4/TNF/Pks13-related pathways. Quantitative data for target compound pending experimental determination. |
| Conditions | 2-carboxamide: Triton WR-1339-induced hyperlipidemic rats, 15 mg/kg oral dose, measured at 12 h and 24 h post-dose. 3-carboxamide class: Murine TB infection model (TAM16), in vitro Pks13 enzymatic assay. |
Why This Matters
Procurement of the 3-carboxamide regioisomer for antihyperlipidemic screening would be scientifically misguided; researchers must verify that the biological pathway of interest matches the regioisomeric configuration before committing to procurement.
- [1] Al-Qirim T, Shattat GF, Sweidan K, El-Huneidi W, Sheikha GA, Khalaf RA, Hikmat S. In Vivo Antihyperlipidemic Activity of a New Series of N-(Benzoylphenyl) and N-(Acetylphenyl)-1-benzofuran-2-carboxamides in Rats. Archiv der Pharmazie. 2012;345(5):401-406. DOI: 10.1002/ardp.201100225. PMID: 22266816. View Source
- [2] Dyke HJ, Lowe C, Montana JG. Benzofuran Carboxamides and Their Therapeutic Use. United States Patent US5925636. Issued July 20, 1999. Assignee: Darwin Discovery Limited. Claims benzofuran carboxamides as PDE4 and TNF inhibitors. View Source
